
Antibacterial agent 129
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 129 is a novel hybrid peptide combining sequences from human cathelicidin LL-37 and human beta-defensin 129. This compound has shown significant potential in combating antibiotic-resistant pathogens, making it a promising candidate in the fight against multi-drug resistant bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 129 involves the fusion of the amino acid sequences from LL-37 and beta-defensin 129. The gene sequence is commercially synthesized and cloned into an expression vector, such as pET-28a. The recombinant protein is then expressed in Escherichia coli BL21-gold (DE3) strain .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using genetically engineered E. coli strains. The expressed protein is purified using affinity chromatography techniques, such as Ni-NTA column chromatography, to obtain high yields of the compound .
化学反应分析
Types of Reactions: Antibacterial agent 129 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Reagents: Amino acids, expression vectors, E. coli strains, Ni-NTA resin.
Conditions: Optimal expression conditions include maintaining the E.
Major Products: The major product of these reactions is the hybrid peptide LL-37/hBD-129, which exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
科学研究应用
Antibacterial agent 129 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and protein expression techniques.
Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.
Industry: Incorporated into biomedical materials, such as hydrogels, for enhanced antimicrobial properties.
作用机制
Antibacterial agent 129 exerts its effects by disrupting bacterial cell membranes. The cationic nature of the peptide allows it to interact with the negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, including drug-resistant strains .
相似化合物的比较
Human Cathelicidin LL-37: A naturally occurring antimicrobial peptide with broad-spectrum activity.
Human Beta-Defensin 129: Another antimicrobial peptide with activity against various pathogens.
Comparison: Antibacterial agent 129 is unique in that it combines the properties of both LL-37 and beta-defensin 129, resulting in enhanced antimicrobial activity and reduced cellular toxicity. This hybrid peptide shows greater efficacy in disrupting bacterial membranes compared to its individual components .
属性
分子式 |
C26H21F2NO3 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
8-fluoro-3-[3-fluoro-2-(3-phenylmethoxyoxetan-3-yl)phenoxy]-2-methylquinoline |
InChI |
InChI=1S/C26H21F2NO3/c1-17-23(13-19-9-5-11-21(28)25(19)29-17)32-22-12-6-10-20(27)24(22)26(15-30-16-26)31-14-18-7-3-2-4-8-18/h2-13H,14-16H2,1H3 |
InChI 键 |
SOIJITGIOLNHEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
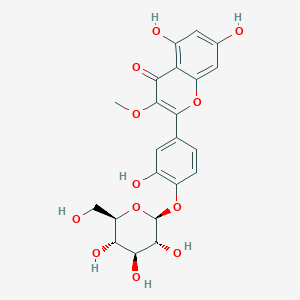
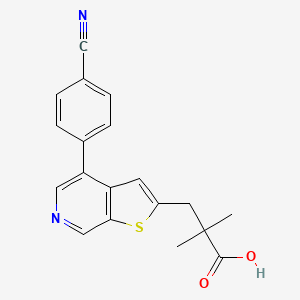
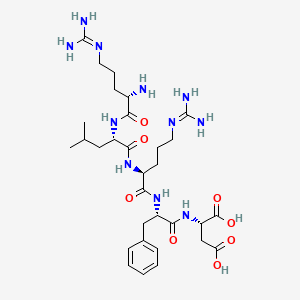
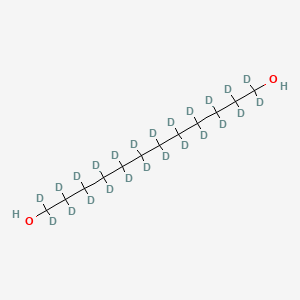
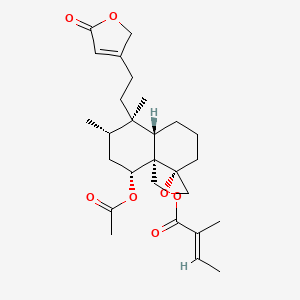
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
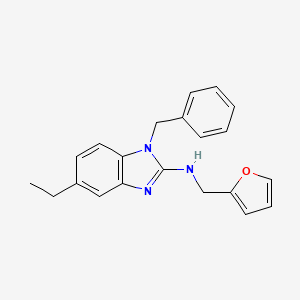
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
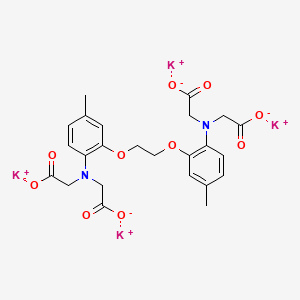

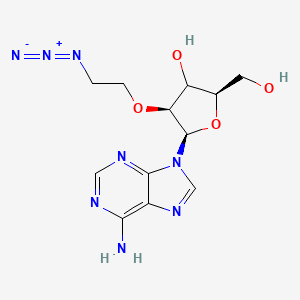
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
